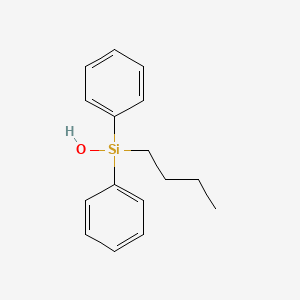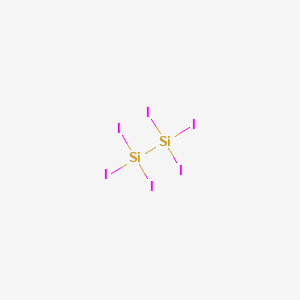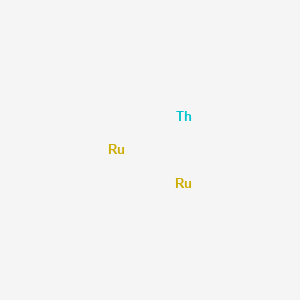
Ruthenium--thorium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium–thorium (2/1) is a compound that combines the properties of ruthenium and thorium in a specific stoichiometric ratio. Ruthenium is a noble transition metal known for its catalytic properties and stability, while thorium is a radioactive actinide metal with applications in nuclear energy. The combination of these two elements results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of ruthenium–thorium (2/1) typically involves the reaction of ruthenium and thorium precursors under controlled conditions. One common method is the co-precipitation technique, where solutions of ruthenium and thorium salts are mixed, followed by the addition of a precipitating agent to form the desired compound. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production of ruthenium–thorium (2/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or high-temperature solid-state reactions. These methods ensure high purity and controlled stoichiometry of the compound, which is essential for its applications in various industries.
化学反应分析
Types of Reactions
Ruthenium–thorium (2/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactivity depends on the oxidation states of ruthenium and thorium in the compound.
Common Reagents and Conditions
Oxidation Reactions: Ruthenium–thorium (2/1) can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents like sodium borohydride or hydrogen gas.
Substitution Reactions: Ligand substitution reactions can occur in the presence of suitable ligands and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state complexes, while reduction may yield lower oxidation state species.
科学研究应用
Ruthenium–thorium (2/1) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: The compound’s potential as a radiopharmaceutical agent is being explored for cancer treatment.
Medicine: Ruthenium–thorium (2/1) complexes are investigated for their anticancer properties and ability to target specific cellular pathways.
Industry: It is used in the development of advanced materials and coatings with enhanced durability and resistance to corrosion.
作用机制
The mechanism of action of ruthenium–thorium (2/1) involves its interaction with molecular targets and pathways within cells. In biological systems, the compound can bind to DNA, proteins, and other biomolecules, leading to various effects such as inhibition of cell proliferation, induction of apoptosis, and disruption of cellular processes. The specific pathways involved depend on the nature of the compound and its interactions with cellular components.
相似化合物的比较
Similar Compounds
Ruthenium Complexes: Similar to ruthenium–thorium (2/1), ruthenium complexes are known for their catalytic and anticancer properties.
Thorium Compounds: Thorium compounds are primarily used in nuclear energy applications due to their radioactive nature.
Uniqueness
Ruthenium–thorium (2/1) stands out due to the combination of properties from both ruthenium and thorium. This unique combination results in a compound with enhanced catalytic activity, potential radiopharmaceutical applications, and advanced material properties, making it distinct from other similar compounds.
属性
CAS 编号 |
12039-02-0 |
|---|---|
分子式 |
Ru2Th |
分子量 |
434.2 g/mol |
IUPAC 名称 |
ruthenium;thorium |
InChI |
InChI=1S/2Ru.Th |
InChI 键 |
MLEBVPLMTNVJKV-UHFFFAOYSA-N |
规范 SMILES |
[Ru].[Ru].[Th] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



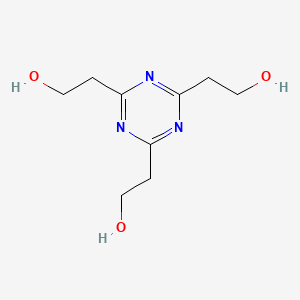
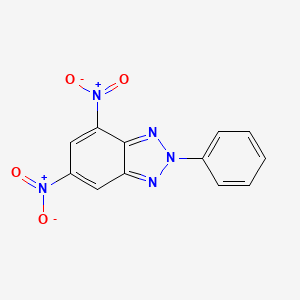

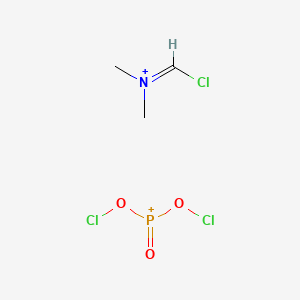
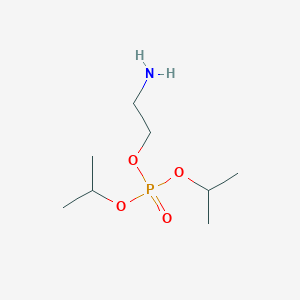
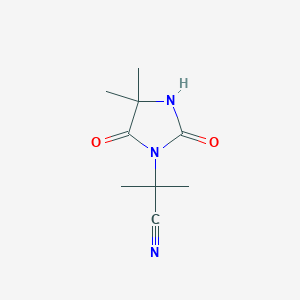
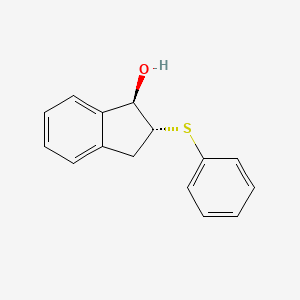


![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
